molecular formula C12H16N4O B2508343 N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide CAS No. 2248938-79-4

N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide

Cat. No. B2508343
M. Wt: 232.287
InChI Key: JEPMNDGDJSCNJA-UHFFFAOYSA-N
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Description

N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide, also known as PEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PEP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide is not yet fully understood, but it is thought to act as a partial agonist of certain GPCRs. This means that it can activate the receptor to a certain extent, but not fully. This partial activation can lead to unique signaling pathways that may not be activated by full agonists.

Biochemical And Physiological Effects

N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling and the inhibition of certain enzymes. It has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide. One area of interest is the development of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide-based therapeutics for the treatment of inflammatory diseases. Another area of interest is the study of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide's effects on GPCRs and its potential as a tool for drug discovery. Additionally, further research is needed to fully understand N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide's mechanism of action and its potential applications in various areas of research.

Synthesis Methods

N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-bromo-1-(pyridazin-3-yl)piperidine with propargylamine. The resulting compound is then treated with a palladium catalyst to form N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide. This method has been shown to be effective in producing high yields of pure N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide.

Scientific Research Applications

N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cell signaling and are involved in a wide range of physiological processes. N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been shown to modulate the activity of certain GPCRs, making it a useful tool for studying their function.

properties

IUPAC Name

N-(1-pyridazin-3-ylpiperidin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-12(17)14-10-5-8-16(9-6-10)11-4-3-7-13-15-11/h2-4,7,10H,1,5-6,8-9H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPMNDGDJSCNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide

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